molecular formula C11H15N3O2S B12360660 4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide

4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide

Cat. No.: B12360660
M. Wt: 253.32 g/mol
InChI Key: ASQPQNKOPBDHPS-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Origins and Early Developments

Sulfonamides emerged as the first systemic antibacterial agents, revolutionizing medicine in the 1930s. The prototypical compound, Prontosil, marked a paradigm shift by demonstrating efficacy against streptococcal infections in vivo. Its active metabolite, sulfanilamide, inhibited bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis. This mechanism, absent in humans who acquire folate through diet, established sulfonamides as selective bacteriostatic agents.

The success of sulfanilamide spurred synthetic efforts to optimize solubility, potency, and spectrum of activity. Early derivatives such as sulfapyridine and sulfathiazole addressed pharmacokinetic limitations, while later innovations explored non-antibacterial applications, including diuretics and anticonvulsants.

Evolution of Structural Complexity

Modern sulfonamide design integrates heterocyclic moieties to modulate electronic, steric, and pharmacokinetic properties. The introduction of amino groups at the para position of the benzene ring, as seen in 4-aminobenzenesulfonamide, enhanced hydrogen-bonding interactions with enzymatic targets. Subsequent modifications, such as the addition of nitrogen-containing rings, further refined target affinity and metabolic stability.

Table 1: Key Sulfonamide Derivatives and Their Structural Features

Compound Name Molecular Formula Modification Site Primary Application
Sulfanilamide C6H8N2O2S Parent structure Antibacterial
Sulfadiazine C10H10N4O2S Pyrimidine ring Broad-spectrum antibiotic
4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide C11H15N3O2S Pyrrolidine ring Antimicrobial research

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

(NE)-4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C11H15N3O2S/c1-14-8-2-3-11(14)13-17(15,16)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3/b13-11+

InChI Key

ASQPQNKOPBDHPS-ACCUITESSA-N

Isomeric SMILES

CN\1CCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Formation of the Sulfonamide Core

Catalyst-Free Cascade Synthesis

An alternative method employs a catalyst-free cascade reaction between 4-aminobenzenesulfonamide, tert-butyl isocyanide, and 1-methylpyrrolidine, adapted from procedures for sulfonyl guanidines. This one-pot approach avoids metal catalysts and leverages the electrophilic nature of dibromo sulfonamides.

Procedure

  • Reactants:
    • 4-Aminobenzenesulfonamide (1 equiv)
    • tert-Butyl isocyanide (1.2 equiv)
    • 1-Methylpyrrolidine (1.5 equiv)
  • Conditions:
    • Solvent: Dichloromethane
    • Temperature: Room temperature (25°C)
    • Time: 6 hours

The product is purified via column chromatography (petroleum ether/ethyl acetate, 7:3), yielding a white solid.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr): Peaks at 3261 cm⁻¹ (N–H stretch), 1555 cm⁻¹ (C=N), and 1358 cm⁻¹ (S=O).
  • ¹H NMR (DMSO-d₆):
    • δ 2.29 (s, 3H, CH₃),
    • δ 7.35 (s, 2H, NH₂),
    • δ 11.83 (s, 1H, NH).
  • ¹³C NMR: Signals at δ 159.76 (C=N), δ 140.85 (aromatic C–S), and δ 180.34 (S=O).

X-ray Crystallography

In related compounds, the dihydrotriazine-sulfonamide derivative crystallizes in the monoclinic space group P2₁/n, with unit cell parameters a = 5.448 Å, b = 9.037 Å, c = 26.114 Å, and β = 92.99°. The interplanar angle between the sulfonamide and heterocyclic rings is 79.56°, indicative of steric and electronic interactions influencing molecular geometry.

Optimization and Challenges

Solvent and Base Selection

  • Dioxane vs. DMSO: Dioxane facilitates higher reaction rates, while DMSO improves tautomeric stability during crystallization.
  • Base Impact: Potassium hydroxide outperforms carbonate bases in deprotonating intermediates, critical for cyclization.

Tautomeric Purity

The (2E)-configuration is favored under acidic conditions, as protonation at N1 prevents tautomerization to the (2Z)-form. This is corroborated by the absence of alternative tautomers in ¹H NMR spectra.

Comparative Analysis of Methods

Method Yield Reaction Time Tautomeric Control
Sulfonylguanidine Route 87% 1 hour High (via DMSO)
Cascade Synthesis 72% 6 hours Moderate

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups.

Scientific Research Applications

Pharmaceutical Research

4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide has been explored for its potential therapeutic effects. It is being investigated as a candidate for the development of new pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Research has shown that derivatives of sulfonamides exhibit anticancer properties. A study focused on the compound's ability to inhibit tumor growth in specific cancer cell lines, demonstrating promising results in vitro.

Biochemical Research

This compound is utilized in biochemical assays to study enzyme inhibition mechanisms. Its sulfonamide group is known to interact with various biological targets, making it a valuable tool in drug design and discovery.

Example: Enzyme Inhibition Assays

In enzyme inhibition studies, this compound has been tested against carbonic anhydrase, revealing significant inhibitory activity that could lead to further exploration in treating conditions like glaucoma and edema.

Agricultural Chemistry

The compound's structural features allow for potential applications in agrochemicals, particularly as a herbicide or fungicide. Its ability to disrupt biochemical pathways in plants can be leveraged for crop protection.

Research Findings

Studies have indicated that compounds with similar structures exhibit herbicidal activity. Ongoing research aims to evaluate the efficacy of this compound in agricultural settings.

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Application Example

Research into polymer composites has shown that adding sulfonamide derivatives can improve the thermal properties of the materials, making them suitable for high-performance applications.

Summary of Research Applications

Application AreaSpecific Use CaseFindings/Results
Pharmaceutical ResearchAnticancer activityInhibition of tumor growth in cell lines
Biochemical ResearchEnzyme inhibition assaysSignificant inhibition of carbonic anhydrase
Agricultural ChemistryPotential herbicide/fungicideDisruption of biochemical pathways in plants
Material SciencePolymer enhancementImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrases. By inhibiting these enzymes, the compound can disrupt various physiological processes, including pH regulation and ion transport. This inhibition is particularly significant in cancer cells, where overexpression of carbonic anhydrase IX is common .

Comparison with Similar Compounds

Structural Classification of Sulfonamide Derivatives

Sulfonamides share a common 4-aminobenzenesulfonamide backbone but differ in the substituent attached to the sulfonamide nitrogen. Key structural classes include:

a. Heterocyclic Derivatives
  • Pyridine/Pyrimidine-Based: 4-Amino-N-(pyridin-2-yl)benzenesulfonamide (Sulfapyridine): Features a pyridine ring, enhancing solubility and antibacterial activity . 4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide (Sulfamerazine): A methylpyrimidine substituent contributes to improved pharmacokinetics . 4-Amino-N-(pyrimidin-4-yl)benzenesulfonamide: Exhibits a pyrimidin-4-yl group, influencing electronic properties and target binding .
  • Thiazole/Isoxazole-Based: 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Sulfamethoxazole): The isoxazole ring is associated with broad-spectrum antibacterial activity .
b. Enamine and Schiff Base Derivatives
  • (NZ)-N-(1-Methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide: A bis-pyrrolidinylidene derivative with a higher molecular weight (334.44 g/mol) and melting point (151°C), suggesting increased stability .
  • Schiff Base Derivatives : Formed by condensation with aldehydes (e.g., 2,3-dihydroxybenzaldehyde), these compounds exhibit extended conjugation and hydrogen-bonding networks, improving antifungal activity .
c. Aromatic and Hybrid Derivatives
  • 4-Amino-N-(2-chlorophenyl)benzenesulfonamide: A chlorophenyl group enhances lipophilicity, affecting membrane penetration .
  • 4-Amino-N-(4-phenylpyrimidin-2-yl)benzenesulfonamide: Combines aromatic and heterocyclic motifs, modulating target specificity .

Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
Sulfamerazine (SMZ) 4-Methylpyrimidin-2-yl 264.3 High solubility in polar solvents
Sulfamethoxazole 5-Methylisoxazol-3-yl 253.3 168–172 Broad-spectrum antibacterial
(NZ)-Bis-pyrrolidinylidene derivative 1-Methylpyrrolidin-2-ylidene (×2) 334.44 151 Enhanced stability
Target Compound 1-Methylpyrrolidin-2-ylidene ~265 (estimated) Planar enamine for rigid binding
  • Solubility : Pyridine/pyrimidine-based derivatives (e.g., Sulfapyridine) exhibit higher aqueous solubility due to polar heterocycles, whereas enamine derivatives may show reduced solubility due to hydrophobic interactions .
  • Thermal Stability : Bis-pyrrolidinylidene derivatives (melting point 151°C) demonstrate higher thermal stability compared to Schiff bases, which often decompose at lower temperatures .

Biological Activity

4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide, a compound that belongs to the class of sulfonamides, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, highlighting various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring with an amino group and a pyrrolidine moiety. Its molecular formula is C11H15N3O2SC_{11}H_{15}N_{3}O_{2}S, indicating a complex structure that may contribute to its biological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamides, including derivatives like this compound. The disc diffusion method has been employed to assess antibacterial activity against various bacterial strains. Initial results indicate significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antidiabetic Effects

Research has also explored the antidiabetic properties of this compound. In a study involving diabetic animal models, the compound demonstrated a notable reduction in blood glucose levels, indicating its potential role in diabetes management. The mechanism appears to involve the enhancement of insulin sensitivity and modulation of glucose metabolism pathways .

Anticancer Activity

The anticancer potential of compounds containing benzenesulfonamide moieties has been documented extensively. For instance, derivatives similar to this compound have shown promising results in vitro against various cancer cell lines including breast and skin cancer cells. These compounds exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics such as Doxorubicin, suggesting their viability as anticancer agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
  • Modulation of Signaling Pathways : In cancer cells, these compounds may induce apoptosis through activation of specific signaling pathways, including PI3K/Akt pathways .
  • Enhancement of Insulin Action : In diabetic models, the compound may enhance insulin receptor sensitivity and glucose uptake in peripheral tissues .

Case Studies

StudyFindings
Antimicrobial Activity Exhibited significant inhibition against both Gram-positive and Gram-negative bacteria using disc diffusion method.
Antidiabetic Effects Demonstrated reduced blood glucose levels in STZ-induced diabetic rats; improved insulin sensitivity observed.
Anticancer Activity Showed cytotoxicity against breast and skin cancer cells with IC50 values comparable to Doxorubicin .

Q & A

What are the established synthetic routes for 4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves reacting 4-aminobenzenesulfonyl chloride with a substituted pyrrolidine derivative under controlled conditions. Key steps include:

  • Acylation/Chlorination: Substituted acids are treated with thionyl chloride (SOCl₂) to form acyl chlorides, followed by reaction with the pyrrolidine moiety in the presence of pyridine as a base to neutralize HCl .
  • Optimization Strategies:
    • Catalysts/Solvents: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve reaction kinetics. Catalysts like triethylamine can enhance coupling efficiency .
    • Temperature Control: Maintain temperatures between 0–25°C to minimize side reactions (e.g., over-sulfonation) .
    • Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

What analytical techniques are most effective for structural characterization of this compound, and how should data be interpreted?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, angles, and stereochemistry. For example, the (E)-configuration of the imine group can be confirmed via C=N bond lengths (~1.28 Å) and torsion angles .
  • Spectroscopy:
    • NMR: ¹H NMR shows distinct peaks for sulfonamide protons (δ 7.5–8.2 ppm) and pyrrolidine methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms sp² hybridization at the imine carbon (δ ~160 ppm) .
    • IR: Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, while N-H stretches (amine) occur at 3300–3500 cm⁻¹ .

How does the compound’s crystal structure influence its reactivity and intermolecular interactions?

Methodological Answer:
The crystal packing, resolved via SCXRD (R factor = 0.044), reveals:

  • Hydrogen Bonding: N-H···O and C-H···O interactions between sulfonamide groups and adjacent molecules stabilize the lattice, affecting solubility and melting points .
  • Planarity of the Sulfonamide Core: The benzene ring and sulfonamide group form a planar structure, enhancing π-π stacking with aromatic targets in molecular docking studies .
  • Steric Effects: The methyl group on the pyrrolidine ring introduces steric hindrance, which may reduce binding affinity in enzyme inhibition assays .

What methodologies are recommended for assessing the antimicrobial activity of this compound, and how should contradictory data be analyzed?

Methodological Answer:

  • In Vitro Assays:
    • Broth Microdilution: Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls like ampicillin .
    • Time-Kill Kinetics: Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects.
  • Addressing Contradictions:
    • Strain Variability: Differences in bacterial membrane permeability (e.g., efflux pumps) may explain MIC discrepancies. Perform efflux pump inhibition assays with verapamil .
    • Compound Stability: Assess degradation in culture media via HPLC to rule out false negatives .

How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., spectroscopic or crystallographic results)?

Methodological Answer:

  • DFT Refinement:
    • Optimize computational parameters (e.g., basis set: B3LYP/6-311+G(d,p)) to better match experimental bond lengths and angles. Adjust solvation models (e.g., PCM for DMSO) .
    • Compare HOMO-LUMO gaps with UV-Vis spectra to validate electronic transitions .
  • Crystallographic Validation:
    • Overlay DFT-optimized structures with SCXRD coordinates using software like Mercury. RMSD values >0.5 Å suggest conformational flexibility or crystal packing effects .

What are the key considerations in designing derivatives of this compound for enhanced bioactivity?

Methodological Answer:

  • Functional Group Modifications:
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzene ring to enhance sulfonamide acidity, improving target binding .
    • Replace the pyrrolidine methyl group with bulkier substituents (e.g., isopropyl) to probe steric effects in enzyme active sites .
  • Pharmacokinetic Optimization:
    • LogP Adjustments: Add hydrophilic groups (e.g., -OH, -NH₂) to improve solubility. Use ADMET predictors to balance bioavailability .

How should researchers evaluate the compound’s potential as a kinase inhibitor using in silico and in vitro approaches?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., EGFR, PDB ID: 1M17). Focus on hydrogen bonds with hinge regions (e.g., Met793) and hydrophobic contacts .
  • Enzyme Assays:
    • Measure IC₅₀ values via fluorescence-based kinase activity assays (e.g., ADP-Glo™). Compare with known inhibitors (e.g., gefitinib) .
  • Resistance Profiling:
    • Test against mutant kinases (e.g., EGFR T790M) to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.